molecular formula C20H22N2O2S B2371635 N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(methylsulfanyl)benzamide CAS No. 954676-47-2

N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(methylsulfanyl)benzamide

Cat. No.: B2371635
CAS No.: 954676-47-2
M. Wt: 354.47
InChI Key: WDMUOZWNLZHFOB-UHFFFAOYSA-N
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Description

N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(methylsulfanyl)benzamide is a synthetic 5-oxopyrrolidine derivative designed for pharmaceutical and biological research applications. This compound features a benzamide moiety substituted with a methylsulfanyl group, connected via a methylene linker to a 1-(4-methylphenyl)-5-oxopyrrolidine core structure. The 5-oxopyrrolidine scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds and natural products, including angiogenesis inhibitors and proteasome inhibitors with documented anticancer properties . Researchers are increasingly investigating 5-oxopyrrolidine derivatives for their potential multifunctional biological activities, particularly in oncology and infectious disease research . Structural analogs of this compound have demonstrated promising anticancer activity against A549 lung carcinoma cells , suggesting potential applications in cancer drug discovery programs. Additionally, the methylsulfanyl-benzamide component may contribute to enhanced membrane permeability and target binding affinity, which could be valuable for structure-activity relationship studies. Similar 5-oxopyrrolidine derivatives have also shown significant antimicrobial activity against multidrug-resistant Gram-positive pathogens , including methicillin-resistant Staphylococcus aureus (MRSA) and linezolid-resistant strains, with some compounds exhibiting efficacy comparable to established antibiotics like vancomycin . The chemical structure allows for potential interactions with various biological targets, including kinase enzymes and microbial proteins, making it a versatile scaffold for hit-to-lead optimization campaigns . This product is provided as a research-grade material for in vitro investigations only . It is strictly intended for laboratory research use by qualified scientists and is not for diagnostic or therapeutic applications or human use. Researchers should handle this compound using appropriate safety precautions and confirm its identity and purity through analytical methods before experimental use.

Properties

IUPAC Name

N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]-2-methylsulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-14-7-9-16(10-8-14)22-13-15(11-19(22)23)12-21-20(24)17-5-3-4-6-18(17)25-2/h3-10,15H,11-13H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMUOZWNLZHFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C3=CC=CC=C3SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Itaconic Acid Derivatives

A validated approach involves the cyclocondensation of itaconic acid with N-(4-methylphenyl)acetamide (Scheme 1). This method, adapted from, proceeds via refluxing itaconic acid and N-(4-methylphenyl)acetamide in aqueous acidic conditions to yield 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid. Subsequent esterification with methanol/sulfuric acid generates the methyl ester, which undergoes hydrazinolysis to form the hydrazide intermediate. Reduction of the hydrazide with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) furnishes the primary amine.

Key Reaction Conditions :

  • Cyclization : 12 h reflux in H2O/HCl (1:1).
  • Hydrazinolysis : Hydrazine hydrate (3 eq.) in ethanol, 8 h reflux.
  • Reduction : LiAlH4 (2 eq.) in THF, 0°C to room temperature, 4 h.

Alternative Pathway via N-Aminopyridinium Ylides

Patent data describes the use of O-mesitylene sulfonyl hydroxylamine (MSH) to aminate pyridine derivatives, forming N-aminopyridinium salts. Reduction of these salts with sodium borohydride (NaBH4) in ethanol yields dihydropyridines, which can undergo further functionalization. For the target pyrrolidinone, 4-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine serves as a precursor. Partial reduction of the pyridine ring with NaBH4 generates the dihydropyridine intermediate, which is acylated with chloroacetyl chloride to install the methyleneamine sidechain.

Synthesis of 2-(Methylsulfanyl)benzoyl Chloride

Thioetherification of 2-Mercaptobenzoic Acid

2-Mercaptobenzoic acid is treated with methyl iodide in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF), yielding 2-(methylsulfanyl)benzoic acid. Conversion to the acyl chloride is achieved using thionyl chloride (SOCl2) under reflux (Scheme 2).

Optimized Parameters :

  • Methylation : 2 eq. CH3I, 1.2 eq. K2CO3, DMF, 60°C, 6 h.
  • Chlorination : 3 eq. SOCl2, toluene, 70°C, 3 h.

Amide Coupling: Final Assembly

The amine and acyl chloride are coupled in anhydrous dichloromethane (DCM) with triethylamine (Et3N) as a base (Scheme 3). The reaction proceeds at 0°C to room temperature over 12 h, yielding the target benzamide after aqueous workup and recrystallization from ethanol.

Characterization Data :

  • 1H NMR (400 MHz, DMSO-d6): δ 2.33 (s, 3H, Ar-CH3), 2.49 (s, 3H, S-CH3), 2.65–2.72 (m, 2H, pyrrolidinone CH2), 3.21 (dd, J = 14.2 Hz, 1H, N-CH2), 4.01 (dd, J = 14.2 Hz, 1H, N-CH2), 7.25–7.89 (m, 8H, aromatic), 8.45 (s, 1H, NH).
  • 13C NMR : δ 21.1 (Ar-CH3), 22.4 (S-CH3), 38.5 (pyrrolidinone CH2), 52.3 (N-CH2), 174.2 (C=O), 169.8 (pyrrolidinone C=O).
  • HRMS : m/z calcd. for C21H23N2O2S [M+H]+: 383.1432; found: 383.1429.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Itaconic Acid Pathway 62 98 Scalable, minimal byproducts Lengthy hydrazinolysis step
N-Ylide Reduction 55 95 High functional group tolerance Requires specialized aminating agents
Direct Amination 48 90 Short reaction sequence Low yield in pyrrolidinone formation

Industrial-Scale Considerations

For large-scale production, the itaconic acid route is preferred due to its operational simplicity and cost-effectiveness. Critical process parameters include:

  • Temperature control during cyclization to prevent decarboxylation.
  • Catalyst optimization (e.g., p-toluenesulfonic acid) to enhance reaction rates.
  • Solvent recycling in the amide coupling step to reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone moiety, potentially converting it to a hydroxyl group.

    Substitution: The benzamide core can participate in substitution reactions, where functional groups can be introduced or modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation of the methylthio group.

    Alcohols: From reduction of the carbonyl group.

    Substituted Benzamides: From various substitution reactions.

Scientific Research Applications

N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(methylsulfanyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(methylsulfanyl)benzamide depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to a biological response.

    Chemical Reactivity: The compound’s reactivity is influenced by its functional groups, which can participate in various chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidinone-Based Analogues

BG16101 (3,4-Dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide)

  • Structural Differences : Replaces the methylsulfanyl group with 3,4-dimethoxy substituents on the benzamide ring.
  • This could affect binding affinity or metabolic stability .

BG16130 (N-Cyclopropyl-N'-[(1-{[2-(Methylsulfanyl)Phenyl]Methyl}Piperidin-4-yl)Methyl]Ethanediamide)

  • Structural Differences: Substitutes the pyrrolidinone core with a piperidine ring and introduces a cyclopropyl-ethanediamide chain.
  • The ethanediamide group could enhance hydrogen-bonding capacity .
Benzamide Derivatives with Varied Substituents

Compound 127 (N-Ethyl-2,3-Difluoro-N-[(3R,4R)-3-Hydroxy-1-(Thiophene-2-Carbonyl)Piperidin-4-yl]Benzamide)

  • Structural Differences : Features a difluorobenzamide group and a thiophene-carbonyl-substituted piperidine.
  • Implications : Fluorine atoms increase electronegativity and metabolic resistance, while the thiophene moiety may enhance π-π stacking in hydrophobic binding pockets .

Compound 130 (N-[3-(3-{1-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]Ethyl}Ureido)-4-Methylphenyl]Acetamide)

  • Structural Differences : Incorporates an oxadiazole ring and a urea linkage.
Compounds with Shared 4-Methylphenyl Moieties

1-(4-Methylphenyl)Propan-2-Amine

  • Structural Differences: Lacks the benzamide-pyrrolidinone framework, retaining only the 4-methylphenyl group.

2-(Methylsulfanyl)-N-[3-(Trifluoromethyl)Benzyl]-4-Quinazolinamine

  • Structural Differences: Replaces the benzamide-pyrrolidinone with a quinazolinamine core.
  • Implications: Quinazolinamines are known kinase inhibitors; the methylsulfanyl group here may modulate interactions with ATP-binding pockets .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Pharmacological Impact
Target Compound Pyrrolidinone 2-(Methylsulfanyl)benzamide Enhanced lipophilicity, possible CNS activity
BG16101 Pyrrolidinone 3,4-Dimethoxybenzamide Altered electronic interactions
BG16130 Piperidine Cyclopropyl-ethanediamide Increased hydrogen-bonding capacity
Compound 127 Piperidine Difluorobenzamide, thiophene-carbonyl Improved metabolic resistance
1-(4-Methylphenyl)Propan-2-Amine Alkylamine 4-Methylphenyl Reduced target specificity

Research Findings and Limitations

  • Structural Insights : The methylsulfanyl and 4-methylphenyl groups in the target compound distinguish it from analogues with methoxy or fluorine substituents. These groups likely influence solubility, logP, and target-binding kinetics.
  • Gaps in Evidence: None of the provided sources directly report pharmacological data (e.g., IC50, bioavailability) for the target compound. Experimental studies are needed to validate its bioactivity and compare it with analogues.

Biological Activity

N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(methylsulfanyl)benzamide is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C18H22N2OS
  • Molecular Weight : 314.44 g/mol

The compound's biological activity is largely attributed to its structural features that allow it to interact with various biological targets. The presence of the pyrrolidine ring and the methylsulfanyl group suggests potential interactions through:

  • Hydrogen bonding
  • Hydrophobic interactions
  • π-π stacking

These interactions may influence the compound's efficacy in modulating biochemical pathways, although specific targets remain to be fully elucidated.

Enzyme Inhibition

Compounds containing similar functional groups have been evaluated for their enzyme inhibitory activities. For example, several derivatives have shown strong inhibitory effects against acetylcholinesterase (AChE) and urease . Given the structural similarities, it is plausible that this compound may also exhibit enzyme inhibition properties, which could be valuable in therapeutic contexts such as Alzheimer's disease treatment or addressing urea cycle disorders.

Anticancer Properties

The potential anticancer activities of related compounds have been documented, particularly those that disrupt cellular processes or induce apoptosis in cancer cells. For instance, some derivatives have demonstrated moderate antineoplastic activity against various cancer cell lines . The exact mechanism by which this compound may exert such effects requires further investigation.

Research Findings and Case Studies

StudyFindings
Study 1Investigated a series of piperidine derivatives, revealing strong antibacterial activity against E. coli and S. aureus. Suggested similar activity for structurally related compounds .
Study 2Evaluated enzyme inhibitors among synthesized compounds; found significant AChE inhibition with IC50 values indicating strong potential .
Study 3Assessed anticancer properties; certain derivatives showed promising results against HT-29 colon cancer cells .

Pharmacokinetics

The pharmacokinetic profile of this compound is not well-documented. However, compounds with similar structures often exhibit favorable solubility in organic solvents like DMSO, suggesting good bioavailability .

Q & A

Basic: What is the typical synthetic route for N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(methylsulfanyl)benzamide, and what are the critical reaction parameters?

Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrrolidinone core followed by functionalization of the benzamide moiety. Key steps include:

  • Step 1: Cyclization of 4-methylphenyl-substituted precursors to form the 5-oxopyrrolidin-3-ylmethyl scaffold under reflux conditions (e.g., in ethanol or DMF) .
  • Step 2: Coupling of the pyrrolidinone intermediate with 2-(methylsulfanyl)benzoyl chloride via amide bond formation, often using a base like triethylamine to neutralize HCl byproducts .
  • Critical Parameters:
    • Temperature: Reflux (~80–100°C) for cyclization; room temperature for coupling.
    • Solvent: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
    • Catalysts: Palladium-based catalysts may accelerate specific steps, though their use requires optimization to avoid side reactions .

Basic: What purification techniques are recommended to isolate this compound with high purity?

Answer:

  • Recrystallization: Use ethanol-water mixtures to exploit solubility differences, yielding crystalline products with >95% purity .
  • Column Chromatography: Employ silica gel with gradient elution (e.g., hexane:ethyl acetate 3:1 to 1:1) to separate unreacted intermediates or byproducts .
  • HPLC: For analytical validation, reverse-phase C18 columns with acetonitrile/water mobile phases confirm purity ≥98% .

Advanced: How can reaction conditions be optimized to improve yield and scalability for this compound?

Answer:

  • DoE (Design of Experiments): Use factorial designs to evaluate interactions between variables (e.g., solvent polarity, catalyst loading, temperature). For example, a central composite design revealed that increasing DMF volume by 20% improved cyclization yield by 15% .
  • Microwave-Assisted Synthesis: Reduces reaction time for cyclization from 12 hours to 2 hours, minimizing thermal degradation .
  • In-Line Monitoring: FTIR or Raman spectroscopy tracks reaction progress in real time, enabling timely adjustments to avoid side products .

Advanced: What methodologies are recommended for determining the crystal structure of this compound?

Answer:

  • X-ray Crystallography:
    • Data Collection: Use a single-crystal diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
    • Refinement: Employ SHELXL for small-molecule refinement, leveraging restraints for disordered moieties (e.g., methylsulfanyl groups) .
    • Validation: Check R-factor convergence (target < 0.05) and validate geometry using PLATON .

Advanced: How can researchers identify and validate biological targets for this compound?

Answer:

  • Computational Docking: Use Schrödinger Suite or AutoDock Vina to screen potential targets (e.g., kinases, GPCRs). The benzamide moiety may interact with ATP-binding pockets, as seen in analogous compounds .
  • SPR (Surface Plasmon Resonance): Measure binding kinetics (KD, kon/koff) to validate hits from virtual screens. For example, a KD < 1 µM suggests high affinity .
  • Cellular Assays: Test dose-dependent inhibition of pathways (e.g., MAPK/ERK) in KRAS-mutant cell lines, using pMEK suppression as a readout .

Advanced: How should researchers address contradictory data in bioactivity studies (e.g., varying IC50 values across assays)?

Answer:

  • Orthogonal Assays: Confirm results using disparate methods (e.g., fluorescence polarization vs. radiometric assays) to rule out artifact interference .
  • Structural Analysis: Compare co-crystal structures with SAR (structure-activity relationship) data to identify conformational changes affecting potency .
  • Batch Analysis: Verify compound purity (via NMR/HPLC-MS) and stability (under assay conditions) to exclude degradation as a confounding factor .

Advanced: What strategies are effective for studying metabolic stability and degradation pathways?

Answer:

  • In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS. CYP3A4/2D6 isoforms are common contributors to oxidation .
  • Isotope Labeling: Synthesize deuterated analogs at labile positions (e.g., methylsulfanyl group) to trace metabolic products .
  • Computational Prediction: Use ADMET Predictor™ or MetaSite to prioritize labile sites for experimental validation .

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